![molecular formula C16H18N2O4S B2569738 N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide CAS No. 328021-36-9](/img/structure/B2569738.png)
N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of furan derivatives have been extensively studied, revealing a range of potential applications in creating new chemical entities. Furan-containing compounds exhibit diverse reactivities, enabling the synthesis of various heterocyclic structures with potential biological activities (А. Aleksandrov & М. М. El’chaninov, 2017; M. M. El’chaninov & А. Aleksandrov, 2017).
Biological Studies
Furan derivatives have been synthesized and tested for various biological activities, indicating the potential of N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide in similar applications. For example, novel heterocyclic compounds containing the furan moiety have shown antimicrobial activities against a range of pathogens, suggesting possible applications in developing new antimicrobial agents (G. K. Patel, H. S. Patel, & P. Shah, 2015).
Antiplasmodial Activities
The study of N-acylated furazan-3-amines, including compounds with benzamide groups, has demonstrated activity against Plasmodium falciparum strains, revealing a potential application in antimalarial drug development. The nature of the acyl moiety significantly influences both activity and cytotoxicity, suggesting that modifications to the benzamide component, as in the compound of interest, could be explored for enhanced antimalarial efficacy (Theresa Hermann et al., 2021).
Anticancer and Antiangiogenic Activities
Derivatives of benzofuran, a structural motif related to furan, have been investigated for their anticancer and antiangiogenic activities, particularly targeting tubulin at the colchicine site. This suggests that furan derivatives, including N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide, could be explored for similar pharmacological targets (R. Romagnoli et al., 2015).
Mechanism of Action
properties
IUPAC Name |
N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-16(12-5-2-1-3-6-12)18-15-11-23(20,21)10-14(15)17-9-13-7-4-8-22-13/h1-8,14-15,17H,9-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGDJVNLXLNWSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)NC(=O)C2=CC=CC=C2)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide |
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